Hydroxy-PEG5-acid

PROTAC Linker Design Lipophilicity Optimization ADC Hydrophobicity

Hydroxy-PEG5-acid (CAS 2079768-50-4) is a heterobifunctional polyethylene glycol (PEG) derivative containing a hydroxyl group on one end and a terminal carboxylic acid on the other, separated by a pentameric ethylene glycol spacer. It belongs to the class of monodisperse, non-cleavable PEG linkers used extensively as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Molecular Formula C13H26O8
Molecular Weight 310.34 g/mol
Cat. No. B608011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG5-acid
SynonymsHydroxy-PEG5-acid
Molecular FormulaC13H26O8
Molecular Weight310.34 g/mol
Structural Identifiers
InChIInChI=1S/C13H26O8/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h14H,1-12H2,(H,15,16)
InChIKeyNQZLSNLBIKBFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG5-acid: 5-Unit PEG Linker for PROTAC and ADC Bioconjugation


Hydroxy-PEG5-acid (CAS 2079768-50-4) is a heterobifunctional polyethylene glycol (PEG) derivative containing a hydroxyl group on one end and a terminal carboxylic acid on the other, separated by a pentameric ethylene glycol spacer [1]. It belongs to the class of monodisperse, non-cleavable PEG linkers used extensively as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) . The compound's hydrophilic PEG backbone confers aqueous solubility and biocompatibility, while its dual functional groups enable orthogonal conjugation strategies .

Hydroxy-PEG5-acid: Why Simple Substitution with PEG4 or PEG6 is Not Equivalent


In bioconjugation chemistry, linker length and composition are not passive attributes but active determinants of molecular pharmacology. Even a single ethylene glycol unit difference in the spacer—such as substituting PEG4 (4 units) or PEG6 (6 units) for PEG5 (5 units)—can profoundly alter ternary complex formation in PROTACs, hydrophobicity and aggregation in ADCs, and overall conjugate pharmacokinetics [1]. Studies demonstrate that PEG linker length critically affects GSPT1 degradation in PROTACs [2] and that increasing PEG chain length reduces ADC hydrophobicity and aggregation while improving PK profiles [3]. Therefore, generic substitution of Hydroxy-PEG5-acid with a different PEG length homolog is not a scientifically sound practice without systematic re-optimization, as the 5-unit configuration occupies a distinct physicochemical and functional niche that cannot be assumed transferable to other PEG oligomers.

Hydroxy-PEG5-acid Quantitative Differentiation Evidence vs. PEG4, PEG6, and Functional Analogs


Hydroxy-PEG5-acid LogP (-2.42) Occupies Intermediate Hydrophilicity Between PEG4 and PEG6 Homologs

Hydroxy-PEG5-acid exhibits a predicted LogP of -2.42 [1], which lies intermediate between the shorter PEG4 analog Hydroxy-PEG4-acid (LogP -2.07) and the longer PEG6 analog Hydroxy-PEG6-acid (LogP -2.78) [2]. This incremental decrease in lipophilicity (-0.35 LogP units relative to PEG4; +0.36 LogP units relative to PEG6) reflects the systematic addition of hydrophilic ethylene oxide units and translates to predictable, tunable changes in aqueous solubility and conjugate hydrophobicity.

PROTAC Linker Design Lipophilicity Optimization ADC Hydrophobicity

Hydroxy-PEG5-acid (5 Ethylene Glycol Units) Offers Distinct Conformational Reach vs. PEG4 and PEG6 in Ternary Complex Formation

The 5-unit PEG spacer in Hydroxy-PEG5-acid provides a discrete end-to-end distance and conformational flexibility profile. While PEG4 imposes a near-rigid span suitable for buried or sterically congested pockets and PEG8 provides additional breathing room for large domain rearrangements, the 5-unit PEG5 occupies an intermediate conformational space [1]. This intermediate length has been shown to be critical in PROTAC design, where systematic variation of PEG linker length directly impacts degradation efficiency . In a study of Retro-2-based PROTACs, GSPT1 degradation was found to be dependent on the length of the flexible PEG chain linker [2].

PROTAC Ternary Complex Linker Length Optimization E3 Ligase Recruitment

Hydroxy-PEG5-acid Provides a Hydroxyl Group for Orthogonal Derivatization, Unlike Methoxy-Capped m-PEG5-acid

Hydroxy-PEG5-acid contains a terminal hydroxyl group (-OH) in addition to a carboxylic acid (-COOH), enabling sequential, orthogonal conjugation strategies . In contrast, m-PEG5-acid (CAS 16142-03-3) features a methoxy group (-OCH₃) at one terminus, which is chemically inert and cannot be further derivatized without deprotection [1]. The hydroxyl group of Hydroxy-PEG5-acid can be activated (e.g., converted to a mesylate, tosylate, or halide) or directly reacted with electrophiles, providing a versatile handle for constructing complex, multi-component bioconjugates that the methoxy analog cannot support .

Heterobifunctional Linker Orthogonal Conjugation Bioconjugation Chemistry

PEG5 Linker Length in ADCs: Intermediate Hydrophobicity and Aggregation Profile Between PEG4 and PEG8

In a systematic study of cleavable pendant-type PEG linkers for ADCs, increasing the PEG chain length from 4 to 8 to 12 units progressively decreased conjugate hydrophobicity as measured by HIC analysis and reduced aggregate content in stability studies [1]. While PEG5 was not directly tested in this study, its 5-unit length positions it as an intermediate option between PEG4 and PEG8, offering a specific balance between maintaining drug loading capacity and minimizing aggregation. The study demonstrated that DAR8-ADCs with PEG8 and PEG12 showed better PK profiles than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1], indicating that intermediate PEG lengths (such as PEG5) are likely to provide incremental improvements in conjugate pharmacology.

Antibody-Drug Conjugate DAR Optimization Hydrophobic Interaction Chromatography

Hydroxy-PEG5-acid Exhibits a Predicted pKa of 4.28 for the Terminal Carboxylic Acid, Enabling pH-Controlled Conjugation

The terminal carboxylic acid group of Hydroxy-PEG5-acid has a predicted pKa of 4.28 ± 0.10 . This value is characteristic of aliphatic carboxylic acids and indicates that at physiological pH (7.4), the carboxyl group will be predominantly deprotonated and negatively charged, while at lower pH (e.g., pH 5-6), a significant fraction will be protonated and amenable to activation with EDC/NHS for amide bond formation with primary amines . This pKa value is consistent across the homologous series of Hydroxy-PEGn-acid compounds (PEG4, PEG5, PEG6) due to the identical terminal propionic acid moiety [1], but the specific linker length of PEG5 influences the local chemical environment and accessibility of the carboxyl group.

Amide Bond Formation pH-Dependent Reactivity EDC/NHS Coupling

Hydroxy-PEG5-acid: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Linker Optimization Campaigns Requiring Intermediate PEG Spacer Length

In PROTAC development, linker length is a critical variable affecting ternary complex formation and degradation efficiency [1]. Hydroxy-PEG5-acid, with its 5-unit PEG spacer, provides an intermediate conformational reach that bridges the near-rigid PEG4 and more flexible PEG6/PEG8 options. This makes it an ideal candidate for systematic linker length SAR studies where both PEG4 and PEG6 are being evaluated, as the 5-unit length may reveal an optimal degradation window not accessible with even-numbered oligomers. Its predicted LogP of -2.42 [2] also offers a specific hydrophilicity profile that may be optimal for conjugates requiring a balance between solubility and membrane permeability. Procurement of Hydroxy-PEG5-acid as part of a homologous series (PEG4, PEG5, PEG6) enables comprehensive linker optimization without synthetic gaps.

Synthesis of Heterobifunctional ADC Linkers Requiring Orthogonal Conjugation Handles

Hydroxy-PEG5-acid contains both a hydroxyl group and a carboxylic acid group, providing two orthogonal functional handles for sequential conjugation [1]. This heterobifunctional architecture is essential for constructing complex ADC linkers where, for example, the carboxylic acid is first coupled to a payload (e.g., MMAE or DM1) via an amide bond, and the hydroxyl group is subsequently activated and conjugated to an antibody or targeting moiety. In contrast, monofunctional PEG linkers (e.g., m-PEG5-acid) or symmetrically bifunctional linkers (e.g., Bis-PEG5-acid) cannot achieve the same level of controlled, site-specific conjugation [3]. Hydroxy-PEG5-acid is therefore the linker of choice for synthesizing well-defined, homogeneous ADCs with a single payload per linker.

PEGylation of Hydrophobic Small Molecules to Improve Aqueous Solubility Without Excessive Chain Length

The PEG backbone of Hydroxy-PEG5-acid imparts significant aqueous solubility, reducing aggregation and improving the pharmacokinetic profile of conjugated hydrophobic payloads [1]. Studies on PEGylated ADCs demonstrate that increasing PEG chain length progressively reduces conjugate hydrophobicity and aggregation [2]. However, excessively long PEG chains (e.g., PEG12) can introduce challenges such as increased viscosity, steric hindrance, and altered cellular uptake. Hydroxy-PEG5-acid, with its intermediate 5-unit length, offers a Goldilocks solution: sufficient hydrophilicity to solubilize hydrophobic warheads and prevent aggregation, while maintaining a compact, well-defined spacer that minimizes interference with target binding and payload release. This makes it particularly suitable for conjugating moderately hydrophobic small molecules where PEG4 is insufficient and PEG8 or longer is unnecessary.

Construction of PROTAC and ADC Libraries for High-Throughput Screening

Monodisperse PEG linkers like Hydroxy-PEG5-acid are off-the-shelf available in gram-to-kilogram scale with orthogonal end-group variety, enabling medicinal chemists to rapidly generate diverse libraries within days instead of months [1]. The 5-unit PEG5 spacer is a standard building block in many commercial PROTAC and ADC linker kits, and its inclusion in a screening library ensures that the intermediate length regime is thoroughly explored. Given that linker length has been shown to be a critical determinant of PROTAC degradation efficiency [2] and ADC pharmacology [3], having Hydroxy-PEG5-acid readily available for parallel synthesis ensures that no potentially optimal linker length is omitted from SAR analysis. Its well-characterized physicochemical properties (LogP -2.42, pKa 4.28, molecular weight 310.34) also facilitate computational modeling and predictive ADME studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-PEG5-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.